5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
IUPAC Name |
5-naphthalen-1-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-2-10-19(11-3-1)23-17-24-22-14-6-7-16-25(22)29-26(28(24)27-23)21-15-8-12-18-9-4-5-13-20(18)21/h1-16,24,26H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKPNSCURVCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalent precursors. For 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine, the reaction begins with the formation of a substituted pyrazole intermediate. Hydrazine hydrate reacts with a diketone derivative under reflux in ethanol or acetic acid to yield the pyrazole scaffold. For example:
Key variables include the electron-withdrawing/donating nature of substituents and the solvent’s polarity, which influence reaction kinetics.
Benzoxazine Ring Construction
The benzoxazine moiety is synthesized via a Mannich-type reaction, combining a phenolic compound, a primary amine, and formaldehyde. Solventless methods, as described in patent US5543516A, offer advantages in efficiency and environmental safety. For instance:
This step requires temperatures of 100–140°C and avoids toxic solvents like dioxane or toluene.
Stepwise Synthesis of the Target Compound
Synthesis of 5-Aminopyrazole Derivatives
5-Aminopyrazole serves as a critical precursor for fused pyrazoloazines. Condensation with α,β-unsaturated carbonyl compounds or bifunctional electrophiles generates the pyrazolo[1,5-c]benzoxazine framework. For example, reacting 5-aminopyrazole with ortho-quinone methides under acidic conditions yields the fused ring system:
Yields here depend on the steric bulk of substituents and the electron density of the quinone methide.
Introduction of Naphthyl and Phenyl Groups
The 1-naphthyl and phenyl substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between aryl halides and boronic acids. For instance:
Optimization studies show that ligand choice (e.g., SPhos) improves coupling efficiency for sterically hindered naphthyl groups.
One-Pot and Solventless Approaches
Continuous Flow Synthesis
Recent advances adapt solventless methods for continuous production. A screw extruder or static mixer combines phenolic components, amines, and formaldehyde at 110–130°C, achieving >85% benzoxazine yield in 15–30 minutes. This method eliminates solvent recovery steps and scales effectively for industrial applications.
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of hydrazines and diketones in DMF under microwave heating (150°C, 10 min) achieves 92% pyrazole yield, compared to 78% under conventional reflux.
Reaction Optimization and Challenges
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 75 |
| CuI/1,10-Phenanthroline | DMF | 100 | 68 |
| None (solventless) | – | 130 | 88 |
Transition-metal catalysts enhance coupling reactions but require rigorous exclusion of moisture and oxygen. Solventless methods avoid these limitations, though purity may necessitate post-synthesis crystallization.
Regioselectivity Issues
Competing pathways during cyclization can lead to regioisomers. DFT calculations suggest that electron-donating groups on the pyrazole nitrogen favor the desired 1,5-c regiochemistry over 1,5-a isomers. Steric guidance from the naphthyl group further directs ring closure.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amine derivatives.
Substitution: Halogenation or alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Ring Modifications
- Benzoxazine vs. Benzoxazepine :
Replacement of the six-membered benzoxazine ring with a seven-membered benzoxazepine ring reduces steric volume, improving affinity for butyrylcholinesterase (BuChE; PDB 1P0I) due to better target fit . However, the benzoxazine core in the target compound offers synthetic versatility for substituent diversification.
Substituent Variations
Substituents at positions 2, 5, and 9 significantly influence physicochemical and biological properties:
Physicochemical Properties
Key properties of selected derivatives:
*Estimated based on structural similarity to .
Cholinesterase Inhibition
- The target compound’s benzoxazine core and 1-naphthyl group may enhance BuChE affinity compared to benzoxazepine derivatives, though specific IC50 data are unavailable .
- Analogues with electron-withdrawing groups (e.g., nitro in ) show reduced activity due to unfavorable electronic effects.
Antimicrobial Activity
- Symmetrical 1,3-benzoxazines (non-pyrazolo) exhibit moderate antifungal activity (e.g., 27–43% fungicidal activity at 32 μg/mL) .
- Halogenated derivatives (e.g., 9-bromo in ) may show improved antibacterial profiles due to increased membrane penetration.
Biological Activity
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 327069-45-4) is a complex organic compound belonging to the class of pyrazolo[1,5-c][1,3]benzoxazines. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C26H20N2O
- Molecular Weight: 376.45 g/mol
The compound features a naphthyl group and a phenyl group, contributing to its electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may modulate the activity of various enzymes and receptors involved in inflammatory pathways and other biological processes. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammation, thereby exhibiting anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Anti-inflammatory Activity: Studies have shown that derivatives of pyrazolo[1,5-c][1,3]benzoxazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Properties: There is evidence suggesting that compounds within this class exhibit antimicrobial effects against various pathogens. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential: Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines, indicating potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects on various cancer cell lines |
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions followed by cyclization processes. This compound is utilized not only in academic research but also holds promise for pharmaceutical applications due to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
